molecular formula C16H15N3O2S B2755749 N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-methylbenzamide CAS No. 946358-12-9

N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-methylbenzamide

Cat. No. B2755749
CAS RN: 946358-12-9
M. Wt: 313.38
InChI Key: WXODOIJESCUJCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or with 3-bromopentane-2,4-dione . An effective method was developed for the preparation and x-ray diffraction analysis of the spatial structure of a similar compound, 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester .


Molecular Structure Analysis

The molecular structure of these compounds is of interest as a starting material for the synthesis of new, potentially biologically active derivatives of thiazolo[3,2-a]pyrimidine . Detailed studies of the structural properties of these compounds allow subsequent chemical modification to be performed more successfully and with better targeting .


Chemical Reactions Analysis

The chemical reactions involving these compounds are often cyclocondensations of 3,4-dihydropyrimidine-2-thiones with the formation of thiazolo[3,2-a]pyrimidine derivatives . Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be characterized by various techniques such as IR absorption and NMR signals . For example, they are characterized by a high frequency IR absorption band, which is assigned to the carbonyl group stretching vibration of the thiazolone ring .

Scientific Research Applications

Biological Activity

Thiazolo[3,2-a]pyrimidine derivatives, such as the compound , have demonstrated high antitumor, antibacterial, and anti-inflammatory activities . This makes them promising scaffolds for the design of new medicines, including anticancer drugs .

Drug Discovery

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This makes it a versatile material with immense potential for drug discovery.

Design of New Medicines

The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Functionalization Center

5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Future Directions

The future directions for this compound could involve further exploration of its synthetic and pharmacological potential . It could serve as a starting material for the synthesis of new, potentially biologically active derivatives . Given its broad spectrum of biological activities, it could be used to create more effective and safer drugs .

properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-9-5-4-6-12(7-9)14(20)18-13-11(3)17-16-19(15(13)21)10(2)8-22-16/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXODOIJESCUJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-methylbenzamide

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